![molecular formula C7H4BrN3O2 B2564857 5-ブロモ-[1,2,4]トリアゾロ[4,3-a]ピリジン-3-カルボン酸 CAS No. 1782429-11-1](/img/structure/B2564857.png)

5-ブロモ-[1,2,4]トリアゾロ[4,3-a]ピリジン-3-カルボン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

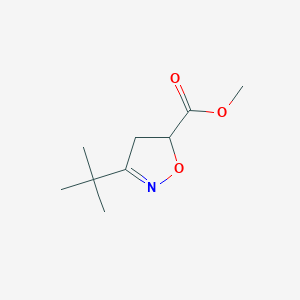

5-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C7H4BrN3O2 . It belongs to the class of triazoles, which are five-membered heterocycles with three nitrogen atoms and two carbon atoms . Triazoles are known for their versatile biological activities and are readily capable of binding in the biological system with a variety of enzymes and receptors .

Synthesis Analysis

The synthesis of triazole compounds, including 5-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid, often involves the use of various synthetic techniques . For instance, one method involves the condensation reaction of 5-bromo-4-[1-(5-bromo-2,6-dichloropyrimidin-4-yl)ethyl]-2-chloro-6-methylpyrimidine with 4-amino-5-methyl-3-mercapto-1,2,4-triazole .Molecular Structure Analysis

The molecular structure of 5-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid can be analyzed using various spectroscopic techniques. For instance, X-ray diffraction can be used to determine the crystal structure of the compound .Chemical Reactions Analysis

The chemical reactions involving 5-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid can be complex, often involving multiple steps and various reactants . The specific reactions would depend on the desired end product and the conditions under which the reactions are carried out.Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid can be determined using various analytical techniques. For instance, its molecular weight is 242.03 , and its empirical formula is C7H4BrN3O2 .科学的研究の応用

- 黄色ブドウ球菌 (S. aureus) および大腸菌 (E. coli) 株に対する最小発育阻止濃度 (MIC) を決定しました .

抗菌活性

分子ドッキング研究

環境に優しい合成

作用機序

Mode of Action

Triazolopyridines typically interact with their targets through a variety of mechanisms, including acting as agonists or antagonists .

Biochemical Pathways

Triazolopyridines are known to affect a variety of biochemical pathways due to their broad receptor affinity .

Result of Action

Triazolopyridines are known to have various biological activities, including antiviral, anti-inflammatory, and anticancer activities .

将来の方向性

Triazoles, including 5-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid, continue to be a focus of research due to their wide range of biological activities . Future research may focus on developing new synthetic methods, exploring their biological activities, and designing new drugs based on the triazole scaffold .

生化学分析

Biochemical Properties

5-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain kinases, such as JAK1 and JAK2, which are involved in cell signaling pathways . Additionally, it acts as an inverse agonist for RORγt, a nuclear receptor that regulates gene expression . These interactions highlight the compound’s potential as a therapeutic agent in treating diseases related to these pathways.

Cellular Effects

The effects of 5-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce apoptosis in cancer cells by disrupting microtubule polymerization, thereby inhibiting cell proliferation . Furthermore, it affects the expression of genes involved in cell cycle regulation, leading to altered cellular metabolism and growth .

Molecular Mechanism

At the molecular level, 5-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound’s interaction with JAK1 and JAK2 kinases results in the inhibition of their activity, thereby blocking downstream signaling pathways involved in inflammation and cancer progression . Additionally, its binding to RORγt alters the expression of target genes, impacting immune responses and metabolic processes .

Temporal Effects in Laboratory Settings

The temporal effects of 5-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its biological activity over time . Prolonged exposure to the compound can lead to gradual degradation, affecting its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can induce sustained changes in cellular function, including persistent inhibition of cell proliferation and modulation of gene expression .

Dosage Effects in Animal Models

The effects of 5-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities, without significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

5-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of active metabolites that contribute to the compound’s biological effects. Additionally, the compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 5-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells through active transport mechanisms, allowing it to reach its intracellular targets . Once inside the cell, it can interact with various binding proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of 5-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic proteins and enzymes . Additionally, it can be transported to the nucleus, where it influences gene expression by binding to nuclear receptors such as RORγt . The compound’s localization is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

特性

IUPAC Name |

5-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-4-2-1-3-5-9-10-6(7(12)13)11(4)5/h1-3H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSQZAXCKSFGKDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN=C(N2C(=C1)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

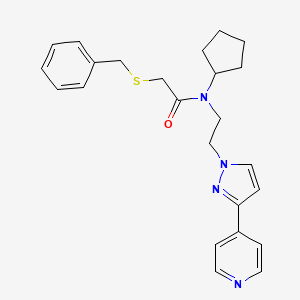

![(5Z)-5-[[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-methylsulfanyl-1,3-thiazol-4-one](/img/structure/B2564774.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2,3-dimethylphenyl)urea](/img/structure/B2564777.png)

![7-(4-Methoxyphenoxy)-2-[(3-methyl-2-thienyl)methylene]-3-phenyl-1-indanone](/img/structure/B2564781.png)

![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2564783.png)

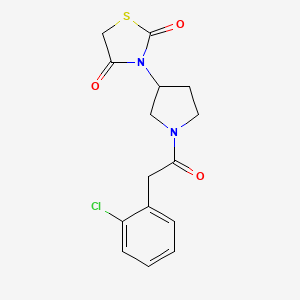

![N-(4-ethylphenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2564786.png)

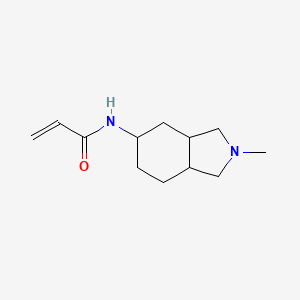

![N-[2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2564789.png)

![7-Bromo-2-phenylbenzo[d]thiazole](/img/structure/B2564790.png)

![Tert-butyl 2-amino-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B2564792.png)

![2-[(2-Furylmethyl)amino]-4-(4-methylphenyl)-4-oxobutanoic acid hydrochloride](/img/structure/B2564794.png)

![6-Methyl-2-[[1-(2-phenoxyacetyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2564797.png)